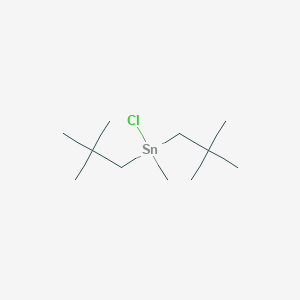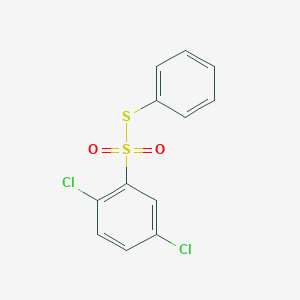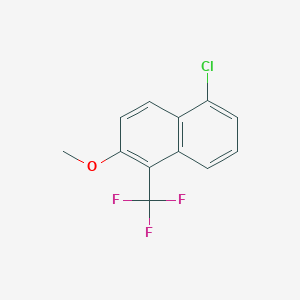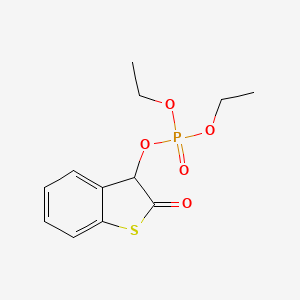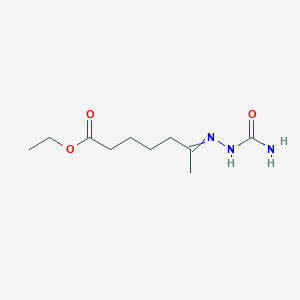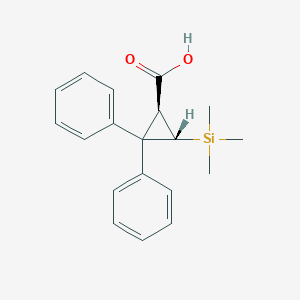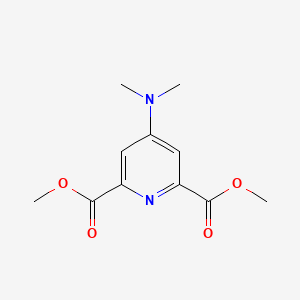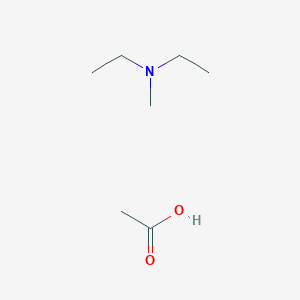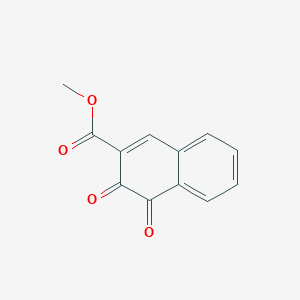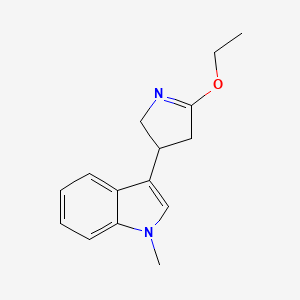
N,N,N-Triethyltetracosan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyltetracosan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has a long alkyl chain, which enhances its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyltetracosan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{Cl} \rightarrow \text{R}_3\text{N}+\text{R’}\text{Cl}- ] where (\text{R}) represents the alkyl groups and (\text{R’}) represents the tetracosyl group.
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where the tertiary amine and alkyl halide are mixed under controlled temperature and pressure conditions. The reaction is typically conducted in an organic solvent, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N,N,N-Triethyltetracosan-1-aminium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the long alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce the corresponding alcohol.
Oxidation: Oxidation of the alkyl chain can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactants: Used as surfactants in various chemical formulations due to its ability to reduce surface tension.
Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: Used in formulations to enhance the delivery of drugs across cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Mecanismo De Acción
The primary mechanism of action of N,N,N-Triethyltetracosan-1-aminium chloride is through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This makes it effective as an antimicrobial agent. In drug delivery, it enhances the permeability of cell membranes, facilitating the transport of therapeutic agents.
Comparación Con Compuestos Similares
- Cetyltrimethylammonium chloride
- Stearyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- Cetyltrimethylammonium chloride: Similar surfactant properties but with a shorter alkyl chain, making it less effective in some applications.
- Stearyltrimethylammonium chloride: Has a longer alkyl chain than cetyltrimethylammonium chloride but shorter than N,N,N-Triethyltetracosan-1-aminium chloride, offering intermediate properties.
- Benzalkonium chloride: Contains aromatic groups, providing different antimicrobial properties and applications.
This compound stands out due to its long alkyl chain, which enhances its surfactant and antimicrobial properties, making it highly effective in various applications.
Propiedades
Número CAS |
88580-88-5 |
|---|---|
Fórmula molecular |
C30H64ClN |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
triethyl(tetracosyl)azanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(6-2,7-3)8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NSFKDNAYBYOYBY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


